
2-(Furan-3-yl)-1-tosylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Furan-3-yl)-1-tosylpyrrolidine is a heterocyclic compound featuring a furan ring and a tosyl-protected pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-3-yl)-1-tosylpyrrolidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of furan derivatives with tosyl-protected amines. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(Furan-3-yl)-1-tosylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan-3-carboxylates.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for carbonylation reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furan-3-carboxylates, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-(Furan-3-yl)-1-tosylpyrrolidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Furan-3-yl)-1-tosylpyrrolidine involves its interaction with specific molecular targets. The furan ring and tosyl-protected pyrrolidine moiety can interact with various enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(Furan-2-yl)-1-tosylpyrrolidine
- 2-(Furan-3-yl)-1-mesylpyrrolidine
- 2-(Furan-3-yl)-1-benzylpyrrolidine
Uniqueness
2-(Furan-3-yl)-1-tosylpyrrolidine is unique due to the presence of both the furan ring and the tosyl-protected pyrrolidine moiety. This combination imparts specific chemical properties and reactivity that distinguish it from other similar compounds .
Properties
Molecular Formula |
C15H17NO3S |
|---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
2-(furan-3-yl)-1-(4-methylphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C15H17NO3S/c1-12-4-6-14(7-5-12)20(17,18)16-9-2-3-15(16)13-8-10-19-11-13/h4-8,10-11,15H,2-3,9H2,1H3 |
InChI Key |
RONLZZXKKREWLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=COC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


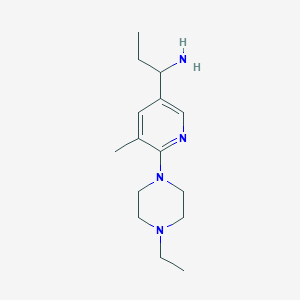
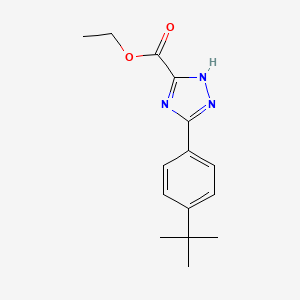
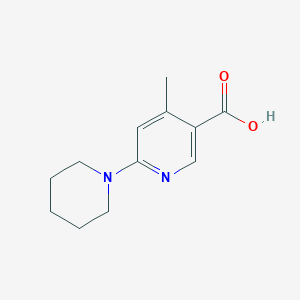
![2-amino-N-cyclopropyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]propanamide](/img/structure/B11793290.png)


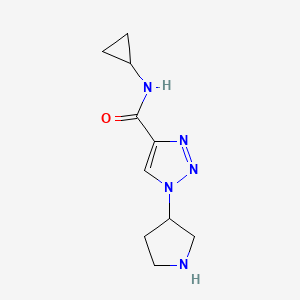
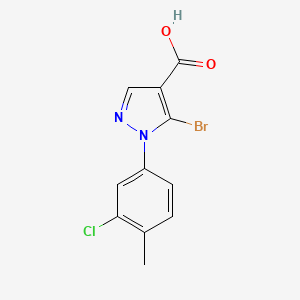

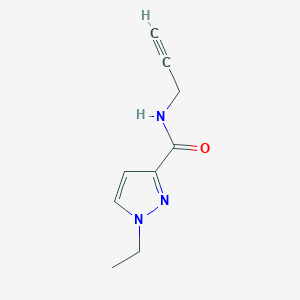
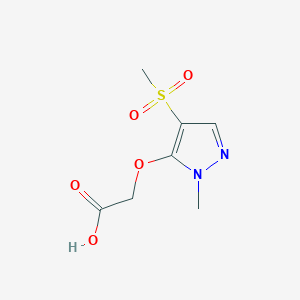
![1-(Cyclopropylmethyl)-3-hydroxypyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B11793336.png)
![1,2,3,3-Tetramethyl-3H-benzo[e]indol-3-ium4-methylbenzenesulfonate](/img/structure/B11793342.png)
![7-Bromo-2-chloro-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B11793346.png)
